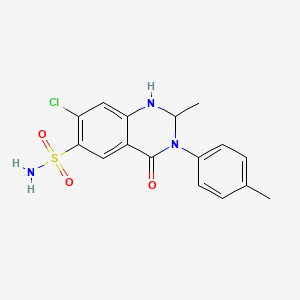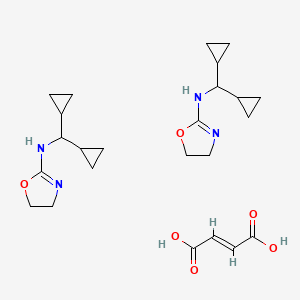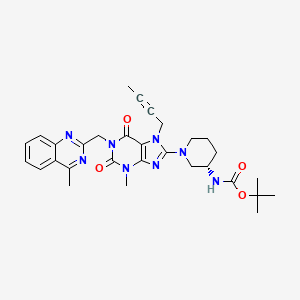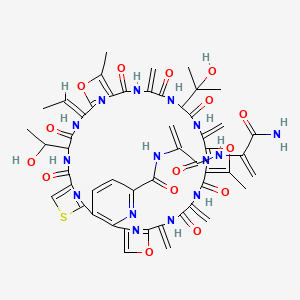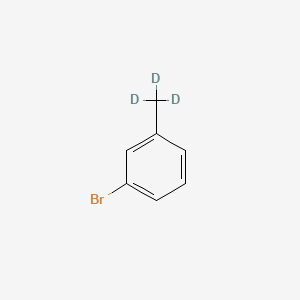
3-Bromotoluene (Methyl D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromotoluene, also known as Methyl D3, is an electron-rich aryl bromide . It participates in various chemical reactions, including the Heck reaction .
Synthesis Analysis
3-Bromotoluene undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It can also react with alkynyltriarylborates to yield trisubstituted alkenylboranes . Additionally, it can be used as a reagent or a solvent in analytical chemistry or organic synthesis .Molecular Structure Analysis
The molecular formula of 3-Bromotoluene (Methyl D3) is C7H7Br . The molecular weight is 174.05 g/mol . The structure includes a bromine atom attached to a methyl group on a benzene ring .Chemical Reactions Analysis
3-Bromotoluene participates in the Heck reaction and undergoes palladium-catalyzed cyanation reaction . It also reacts with alkynyltriarylborates to yield trisubstituted alkenylboranes .Scientific Research Applications
Electrophilic Aromatic Substitution Studies
3-Bromotoluene has been used to demonstrate the principles of electrophilic aromatic substitution. The bromination of toluene results in a mixture of ortho-, meta-, and para-bromotoluenes, and the relative reactivities of these positions can be analyzed using quantitative IR spectroscopy. This serves as a simple and accurate method for understanding the reactivity and substitution patterns on the aromatic ring (Smith et al., 2002).
Photodissociation Dynamics
The dynamics of photodissociation of 3-bromotoluene have been investigated using femtosecond pump–probe spectroscopy. The study provides insights into the lifetimes of excited states and the dissociation process, revealing the intricate interplay between different molecular states and the effects of internal rotations and coupling introduced by substituents (Kadi et al., 2004).
Catalysis and Bromination Techniques
3-Bromotoluene is a focal point in studies involving innovative catalysis and bromination techniques. For instance, its selective monobromination with high para-selectivity has been achieved using a catalytic system involving layered double hydroxides and hydrogen peroxide. This highlights the compound's role in exploring efficient, mild, and environmentally friendly bromination methods (Ghiaci et al., 2010).
C-H Activation and Synthesis Techniques
The compound also features in studies focused on C-H activation and synthesis techniques. A one-pot C-H activation/borylation/oxidation sequence has been developed for generating 3-bromo-5-methylphenol from 3-bromotoluene. This method stands out for its mild conditions and efficiency, demonstrating the compound's utility in complex chemical syntheses (Norberg et al., 2011).
Microreactor Technology
Microreactor technology, an emerging field in chemical synthesis, has successfully applied 3-bromotoluene in palladium-catalyzed aromatic amination reactions. The technology ensures excellent conversions and selectivities without by-product formation, showcasing the compound's adaptability to novel and efficient synthesis methods (Mauger et al., 2005).
Safety and Hazards
3-Bromotoluene is classified as a flammable liquid and vapor . It is harmful if swallowed and toxic if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors, and using the substance only in well-ventilated areas .
Mechanism of Action
Target of Action
3-Bromotoluene (Methyl D3), also known as 1-bromo-3-(methyl-d3)benzene, is an aryl bromide based on toluene . The primary targets of this compound are the aromatic hydrogen atoms in toluene, which are replaced with a bromine atom .
Mode of Action
The interaction of 3-Bromotoluene (Methyl D3) with its targets involves the substitution of at least one aromatic hydrogen atom with a bromine atom . This results in the formation of bromotoluenes, which have the general formula C7H8-nBrn, where n is the number of bromine atoms .
Biochemical Pathways
The biochemical pathways affected by 3-Bromotoluene (Methyl D3) involve the oxidation of the methyl group. For instance, the methyl group may be oxidized using potassium permanganate to form the corresponding bromobenzoic acid . Additionally, the methyl group may also be partially oxidized to form bromobenzaldehyde .
Pharmacokinetics
The pharmacokinetics of 3-Bromotoluene (Methyl D3) are largely determined by its physical and chemical properties. It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromotoluene (Methyl D3)'s action are primarily due to its role as a precursor to many organic building blocks . The oxidation of the methyl group leads to the formation of bromobenzoic acid and bromobenzaldehyde , which are important intermediates in various chemical reactions.
properties
IUPAC Name |
1-bromo-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


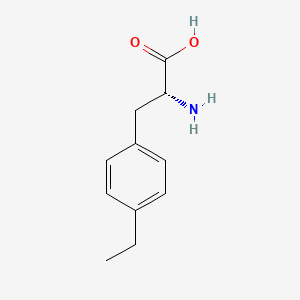
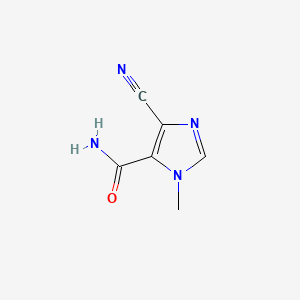
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)
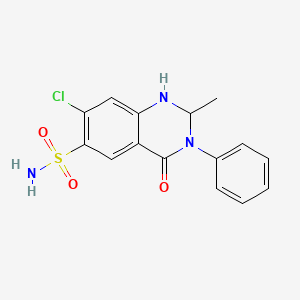
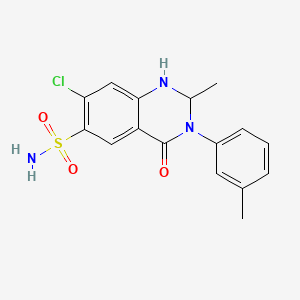
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)
